molecular formula C13H18BF2NO3 B1403006 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1402238-41-8

2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1403006
CAS No.: 1402238-41-8
M. Wt: 285.1 g/mol
InChI Key: CGXTYEIJOSAEBM-UHFFFAOYSA-N
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Description

Structural Composition and Nomenclature

The molecular architecture of this compound reflects a carefully designed integration of multiple functional elements that contribute to its chemical properties and reactivity profile. The compound possesses the molecular formula C13H18BF2NO3 with a molecular weight of 285.10 grams per mole, establishing it as a moderately sized organoboron species. The structural framework centers around a pyridine ring system that serves as the primary aromatic backbone, with three distinct substituents strategically positioned to influence both electronic properties and steric accessibility.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic boronic esters, where the pyridine ring numbering system determines the positional descriptors for each substituent. The difluoromethoxy group occupies the 2-position of the pyridine ring, introducing significant electron-withdrawing character through the combined effects of the oxygen atom and the difluoromethyl moiety. This substituent pattern creates a unique electronic environment that distinguishes this compound from simpler pyridine derivatives and enhances its potential for selective chemical transformations.

The 6-methyl substituent provides additional steric bulk and modest electron-donating character, creating an asymmetric substitution pattern that influences both the compound's physical properties and its reactivity in various chemical processes. The tetramethyl-dioxaborolan group, commonly referred to as a pinacol boronic ester, represents the most functionally significant portion of the molecule from a synthetic chemistry perspective. This boronic ester moiety exhibits the characteristic electron-deficient boron center that enables participation in cross-coupling reactions and other transformations fundamental to modern organic synthesis.

Structural Parameter Value Significance
Molecular Formula C13H18BF2NO3 Defines elemental composition and mass
Molecular Weight 285.10 g/mol Influences physical properties and handling
Chemical Abstracts Service Number 1402238-41-8 Unique identifier for database searches
IUPAC Name This compound Systematic nomenclature
Simplified Molecular Input Line Entry System B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC(F)F)C Structural representation for computational use

The boronic ester functionality represents a protected form of the corresponding boronic acid, where the two hydroxyl groups typically associated with boronic acids are replaced by a cyclic diol system derived from pinacol. This modification significantly enhances the stability of the compound under various storage and reaction conditions while maintaining the essential reactivity characteristics required for synthetic applications. The tetramethyl substitution pattern on the dioxaborolan ring provides steric protection for the boron center and influences the compound's solubility properties in various organic solvents.

Historical Development in Organoboron Chemistry

The development of compounds like this compound reflects the broader historical evolution of organoboron chemistry, which has undergone remarkable transformation from academic curiosity to industrial cornerstone over the past several decades. The foundational work in organoboron chemistry began with Herbert Brown's discovery of hydroboration in 1956, a serendipitous finding that emerged from attempts to reduce ethyl oleate and ultimately led to the recognition of organoboron compounds as versatile synthetic intermediates. This discovery, initially met with skepticism due to the limited understanding of boron chemistry at the time, established the groundwork for an entire field of chemistry that would eventually earn Brown the Nobel Prize in Chemistry in 1979.

The transition from simple organoboranes to sophisticated boronic esters like the subject compound represents decades of methodological advancement and mechanistic understanding. Early organoboron chemistry focused primarily on hydroboration reactions and the subsequent oxidation of the resulting organoboranes to alcohols, but the field expanded dramatically with the development of more stable boronic acid derivatives. The introduction of boronic esters, particularly pinacol derivatives, addressed many of the stability and handling challenges associated with free boronic acids while retaining their essential reactivity characteristics for cross-coupling applications.

The emergence of palladium-catalyzed cross-coupling reactions in the 1970s and 1980s created unprecedented demand for stable, well-defined organoboron nucleophiles capable of participating in carbon-carbon bond formation. The Suzuki-Miyaura reaction, developed in the 1980s, specifically highlighted the utility of aryl and heteroaryl boronic acids and esters as coupling partners, driving intensive research into the synthesis and application of these compounds. This period witnessed the development of numerous synthetic methodologies for accessing boronic esters, including metal-catalyzed borylation reactions using diboron reagents like bis(pinacolato)diboron.

Contemporary organoboron chemistry has expanded far beyond traditional cross-coupling applications to encompass diverse areas including polymerization catalysis, materials science, and biological applications. The scientific community has witnessed extensive developments in organoboron compounds as synthetic elements and metal-free catalysts for constructing both small molecules and macromolecules. Recent advances have demonstrated the utility of organoboron species in Lewis pair polymerization, radical polymerization, and other polymerization modes that leverage the unique electronic properties of boron centers.

The specific synthesis and characterization of pyridine-based boronic esters like this compound represents the culmination of these historical developments, combining sophisticated heterocyclic chemistry with well-established boronic ester methodology. The creation date of this compound in 2013, as recorded in chemical databases, coincides with a period of intense activity in developing functionalized heteroaryl boronic esters for pharmaceutical and materials applications. This timing reflects the growing recognition that heteroaryl boronic esters, particularly those containing electron-rich or electron-poor substituents, offer unique advantages in selective cross-coupling reactions and other synthetic transformations.

Position Within Pyridine-Boronate Compound Classifications

This compound occupies a specific niche within the broader classification of pyridine-boronate compounds, representing a subfamily of heteroaryl boronic esters that combines electron-deficient heterocycles with electron-deficient boron centers. The classification of pyridine-boronate compounds typically considers both the position of the boronic ester substituent on the pyridine ring and the electronic nature of additional substituents present on the heterocycle. This particular compound belongs to the 4-substituted pyridine-boronate class, where the boronic ester occupies the para position relative to the nitrogen atom, creating distinct electronic and steric environments compared to 2- or 3-substituted analogs.

The presence of both difluoromethoxy and methyl substituents on the pyridine ring places this compound within the multiply-substituted pyridine-boronate subfamily, distinguishing it from simpler monosubstituted derivatives like pyridine-4-boronic acid. The difluoromethoxy group at the 2-position introduces significant electron-withdrawing character through both inductive and field effects, while the methyl group at the 6-position provides modest electron-donating properties. This substitution pattern creates an electronically asymmetric environment that influences both the reactivity of the boronic ester functionality and the overall stability of the compound under various conditions.

Within the broader context of heteroaryl boronic acids and esters, pyridine-derived compounds represent one of the most extensively studied and synthetically useful classes. The nitrogen atom in the pyridine ring provides coordination sites for metal catalysts, influences the electronic properties of the aromatic system, and can participate in hydrogen bonding interactions that affect both reactivity and selectivity in various transformations. The development of new heteroaryl boronic acids, particularly those with complex substitution patterns, represents an active area of research driven by industrial applications in pharmaceutical synthesis and materials science.

Compound Class Representative Example Key Characteristics Primary Applications
Simple Pyridine Boronates Pyridine-4-boronic acid Single boronic acid/ester group Basic cross-coupling reactions
Substituted Pyridine Boronates 2-Methoxy-4-pyridineboronic acid Additional electron-donating groups Selective coupling applications
Fluorinated Pyridine Boronates Subject compound Electron-withdrawing halogen substituents Advanced pharmaceutical intermediates
Bicyclic Pyridine Boronates Quinoline boronic esters Extended aromatic systems Materials science applications

The fluorinated nature of this particular compound places it within the specialized subset of fluorinated heteroaryl boronates, which have gained increasing attention due to the unique properties conferred by fluorine substitution. Fluorinated heterocycles often exhibit enhanced metabolic stability, altered electronic properties, and modified intermolecular interactions compared to their non-fluorinated analogs. The difluoromethoxy group specifically represents a bioisosteric replacement for methoxy groups that can improve pharmacological properties while maintaining similar steric requirements.

The pinacol boronic ester functionality positions this compound within the protected boronic acid family, offering advantages in terms of stability and handling compared to free boronic acids. Pinacol esters are particularly valued for their resistance to hydrolysis under neutral conditions while remaining readily activatable under the basic conditions typically employed in cross-coupling reactions. This stability profile makes such compounds particularly attractive for pharmaceutical applications where long-term storage and reliable reactivity are essential requirements.

Contemporary research in pyridine-boronate chemistry has increasingly focused on developing compounds with complex substitution patterns that offer enhanced selectivity and reactivity in various synthetic transformations. The subject compound exemplifies this trend, combining multiple functional groups in a carefully designed arrangement that balances stability, reactivity, and synthetic utility. The electronic effects of the difluoromethoxy and methyl substituents, combined with the strategic positioning of the boronic ester group, create a molecular platform capable of participating in diverse chemical transformations while maintaining predictable and controllable reactivity profiles.

Properties

IUPAC Name

2-(difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BF2NO3/c1-8-6-9(7-10(17-8)18-11(15)16)14-19-12(2,3)13(4,5)20-14/h6-7,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXTYEIJOSAEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128569
Record name 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402238-41-8
Record name 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Boronic Ester Intermediate

1.1. Direct Borylation of Pyridine Derivatives

A common route involves the iridium-catalyzed C–H borylation of pyridine substrates bearing suitable substituents. This method allows regioselective installation of the boronic ester group at the 4-position of the pyridine ring.

  • Reaction Conditions:

    • Catalyst: Iridium complex, such as [Ir(OMe)(COD)] with phosphine or bipyridine ligands.
    • Boron source: Pinacolborane (HBPin) or bis(pinacolato)diboron (B2Pin2).
    • Solvent: Toluene or other non-polar solvents.
    • Temperature: Typically around 80°C.
    • Atmosphere: Inert nitrogen or argon to prevent oxidation.
  • Reaction Pathway:

    • The iridium catalyst facilitates the activation of the pyridine C–H bond, followed by insertion of the boron reagent, yielding the boronic ester at the desired position.

Research Findings:

  • Iridium-catalyzed borylation has been successfully applied to fluorinated pyridines, enabling selective functionalization at specific positions, including the 4-position where the boronic ester is installed.

Incorporation of the Difluoromethoxy Group

2.1. Nucleophilic Substitution Approach

The introduction of the difluoromethoxy group onto the pyridine ring typically involves nucleophilic substitution reactions on suitable precursors.

  • Method:
    • Use of 2-chloro-6-methylpyridine derivatives as starting materials.
    • Reaction with difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl halides under basic conditions.
    • Conditions: Elevated temperatures (around 80°C) in polar aprotic solvents like DMF or DMSO.

2.2. Electrophilic Difluoromethylation

Alternatively, electrophilic difluoromethylating reagents, such as difluoromethyl sulfonium salts, can be employed to attach the difluoromethoxy group selectively.

Research Findings:

  • The synthesis of difluoromethoxy groups on aromatic systems has been achieved via nucleophilic substitution, with optimized conditions to prevent overreaction or side-products.

Coupling of the Boronic Ester with the Pyridine Core

3.1. Suzuki–Miyaura Cross-Coupling

The final step often involves coupling the boronic ester with a halogenated pyridine precursor, such as 2-bromo-6-methylpyridine.

  • Reaction Conditions:

    • Catalyst: Palladium-based, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂.
    • Base: Potassium carbonate or cesium carbonate.
    • Solvent: Mixture of dioxane and water.
    • Temperature: 80–100°C.
    • Duration: Several hours to overnight.
  • Mechanism:

    • The boronic ester transmetalates with the palladium complex, which then couples with the halogenated pyridine, forming the target compound.

Research Findings:

  • Suzuki coupling has been extensively used for attaching boronic esters to pyridine rings, especially when high regioselectivity and yields are required.

Final Purification and Characterization

Post-synthesis, purification typically involves column chromatography on silica gel, with eluents such as ethyl acetate/hexanes mixtures, followed by characterization using NMR, MS, and IR spectroscopy to confirm structure and purity.

Data Table Summarizing Preparation Methods

Step Method Reagents Conditions Key Features References
1 Iridium-catalyzed C–H borylation [Ir(OMe)(COD)] / HBPin 80°C, inert atmosphere Regioselective, high yield
2 Nucleophilic difluoromethoxylation Difluoromethyl sulfone or halides 80°C, polar aprotic solvent Selective difluoromethoxy installation
3 Suzuki–Miyaura coupling Pd catalyst, boronic ester, halogenated pyridine 80–100°C, aqueous-organic solvent Efficient coupling, high regioselectivity
4 Purification Silica gel chromatography Ambient temperature High purity product Standard practice

Notes and Considerations

  • Reagent Purity: Use of high-purity reagents, especially boron compounds, is critical for high yields.
  • Reaction Monitoring: TLC, GC–MS, or NMR should be employed to monitor reaction progress.
  • Side Reactions: Potential formation of over-borylated products or difluoromethoxy by-products necessitates controlled conditions.
  • Safety: Difluoromethyl reagents can be toxic; appropriate safety measures are mandatory.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1.1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and organic materials. The presence of the boronic ester facilitates the coupling of aryl halides with aryl or vinyl boronic acids under palladium catalysis.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Reactions

CompoundReactivityYield (%)Conditions
2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineHigh85-95Pd catalyst, K2CO3
Other Boronic EstersModerate60-80Pd catalyst, NaOH

1.2. Synthesis of Complex Molecules

The compound serves as a versatile intermediate for synthesizing complex organic molecules. Its ability to participate in various nucleophilic substitutions and coupling reactions makes it valuable in constructing intricate molecular architectures.

2.1. Drug Development

In medicinal chemistry, this compound's structure allows it to act as a building block for developing new pharmaceuticals. Its difluoromethoxy group can enhance metabolic stability and bioavailability of drug candidates.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer activity when modified appropriately. For instance, studies involving pyridine derivatives have indicated potential in targeting cancer cell proliferation pathways.

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals. Its unique functional groups can be modified to create herbicides or pesticides that target specific biological pathways in pests or weeds.

Table 2: Potential Agrochemical Applications

Application TypeDescriptionTarget Organisms
HerbicidesSelective inhibitors of plant growth regulatorsWeeds
PesticidesCompounds targeting specific pest metabolism pathwaysInsects

4.1. Polymer Chemistry

In material science, this compound can be utilized to synthesize polymeric materials with tailored properties. Its boronic ester functionality allows for cross-linking reactions that can enhance material strength and thermal stability.

Case Study: Conductive Polymers

Research indicates that integrating this compound into conductive polymer matrices can improve electrical conductivity while maintaining flexibility and mechanical integrity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial in the synthesis of biaryl compounds and other complex organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyridine-based boronate esters to highlight differences in substituents, reactivity, and applications. Key examples include:

Table 1: Comparison of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Applications/Properties References
2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₃H₁₇BF₂NO₃ ~283.1* -OCHF₂ (2), -CH₃ (6), boronate (4) Cross-coupling reactions, drug discovery Inferred
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ 303.09 -OCH₃ (2), -CF₃ (6), boronate (4) High purity (98%), lab-scale synthesis
2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₆BBrNO₂ 300.97 -Br (2), -CH₃ (6), boronate (4) Suzuki coupling intermediate
2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₂H₁₆BF₂NO₃ 271.07 -OCHF₂ (2), boronate (5) Available commercially (97% purity)
2-(Difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₃H₁₈BF₂NO₂ 269.1 -CHF₂ (2), -CH₃ (6), boronate (4) Predicted high thermal stability

*Estimated based on analogous compounds.

Key Differences and Implications

Substituent Effects :

  • Electron-Withdrawing Groups : The difluoromethoxy group (-OCHF₂) in the target compound offers stronger electron withdrawal compared to methoxy (-OCH₃) in or bromo (-Br) in . This may accelerate oxidative addition in cross-coupling reactions but reduce nucleophilicity at the boronate site .
  • Position of Boronate : Boronate at position 4 (target compound) vs. position 5 () alters steric and electronic profiles, affecting coupling efficiency. Position 4 is typically more reactive in meta-substituted pyridines .

Synthetic Utility: The bromo-substituted analog () serves as a precursor for further functionalization via halogen exchange, whereas the trifluoromethyl variant () is prized for its stability in harsh reaction conditions . The target compound’s methyl group at position 6 may enhance solubility in nonpolar solvents compared to bulkier substituents like trifluoromethyl .

Pharmacological Potential: While the target compound lacks direct ADME data, highlights early safety studies on a related imidazopyridine boronate, emphasizing low acute toxicity and favorable pharmacokinetics in preclinical models . Fluorinated analogs (e.g., ) often exhibit improved metabolic stability due to reduced cytochrome P450 metabolism .

Material Science Applications :

  • Boronate-containing pyridines are employed in fluorescent probes for H₂O₂ detection (e.g., ), where substituents modulate selectivity and response kinetics. The difluoromethoxy group’s polarity could enhance water compatibility in such applications .

Research Findings and Data

Reactivity in Cross-Coupling

  • Suzuki-Miyaura reactions with aryl halides proceed efficiently for 4-boronate pyridines, yielding biaryl products. The trifluoromethyl variant () shows slower reaction kinetics due to steric hindrance .

Pharmacological Data

Biological Activity

2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1402238-41-8) is an organic compound with the molecular formula C13H18BF2NO3. It is a boronic ester derivative that has garnered interest for its potential biological applications, particularly in medicinal chemistry and organic synthesis.

This compound is synthesized primarily through the Suzuki-Miyaura cross-coupling reaction involving 2-(Difluoromethoxy)-6-methylpyridine and bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions typically require an inert atmosphere and elevated temperatures to ensure high yields and purity.

Biological Applications

The biological activity of this compound can be categorized into several areas:

1. Medicinal Chemistry:

  • Boron Neutron Capture Therapy (BNCT): Research indicates that compounds containing boron, such as this pyridine derivative, are being investigated for their potential use in BNCT for cancer treatment. The ability of boron to capture thermal neutrons and produce high-energy alpha particles makes it a candidate for targeted cancer therapies.

2. Enzyme Inhibition:

  • The structure of this compound suggests potential interactions with various enzymes. Boronic acids and esters are known to act as reversible inhibitors of serine proteases and other enzymes due to their ability to form covalent bonds with the active site residues .

3. Organic Synthesis:

  • This compound serves as a versatile intermediate in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions. Its application in synthesizing complex organic molecules is significant in pharmaceutical development .

Biological Activity Data

The biological activity of this compound has been characterized through various studies. Below is a summary of its pharmacokinetic properties and biological interactions:

PropertyValue
Molecular Weight285.10 g/mol
Log P (octanol-water)0.66
P-glycoprotein substrateYes
CYP InhibitionNone reported
BBB permeabilityNo

Case Studies

A notable study explored the use of difluoromethylated compounds in enhancing the biological activity of existing drugs. The introduction of difluoromethoxy groups has been shown to modulate lipophilicity and improve permeability across biological membranes. This modification can lead to enhanced efficacy in drug formulations targeting specific diseases .

In another study focusing on enzyme inhibition, derivatives similar to this compound were evaluated for their ability to inhibit serine proteases. The results indicated that boronic ester derivatives could effectively compete with natural substrates for the enzyme's active site .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how does the Suzuki-Miyaura coupling apply here?

Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A typical protocol involves:

  • Reacting a halogenated pyridine precursor (e.g., 4-chloro-6-methyl-2-(difluoromethoxy)pyridine) with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane.
  • Base additives (e.g., Na₂CO₃) and temperatures of 70–90°C are critical for efficient transmetallation .
  • Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and fluorinated groups. For example, the difluoromethoxy group shows distinct ¹⁹F NMR splitting (δ ~ -80 to -85 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated [M+H]⁺ = 340.1824, observed 340.1826) .
  • HPLC : Monitors purity (>99%) using a C18 column with acetonitrile/water mobile phases .

Basic: How should researchers handle purification and storage to maintain stability?

Answer:

  • Purification : Use recrystallization (e.g., from ethanol/water mixtures) or flash chromatography (silica gel, 5–20% EtOAc in hexane) .
  • Storage : Under inert atmosphere (argon) at -20°C to prevent boronate ester hydrolysis. Desiccants like molecular sieves are recommended .

Advanced: How can reaction conditions be optimized to improve yield in cross-coupling applications?

Answer:

  • Catalyst Screening : Pd(OAc)₂ with Xantphos ligand enhances coupling efficiency for sterically hindered substrates .
  • Solvent Effects : Anhydrous DMF or toluene improves solubility of aryl halides and minimizes side reactions .
  • Temperature Control : Gradual heating (70°C → 100°C) avoids decomposition of the difluoromethoxy group .

Advanced: What factors influence the compound’s stability in aqueous vs. anhydrous environments?

Answer:

  • The boronate ester is prone to hydrolysis in aqueous media, forming the boronic acid derivative. Stability studies show <5% degradation after 24 hours in anhydrous DMSO but >50% in pH 7.4 buffer .
  • Mitigation : Use aprotic solvents (e.g., THF) and avoid prolonged exposure to moisture during synthesis .

Advanced: How can mechanistic studies elucidate the role of the difluoromethoxy group in cross-coupling reactions?

Answer:

  • DFT Calculations : Analyze electron-withdrawing effects of the difluoromethoxy group, which polarizes the pyridine ring and accelerates oxidative addition in Pd-catalyzed steps .
  • Kinetic Profiling : Monitor reaction intermediates via in situ ¹⁹F NMR to assess rate-limiting steps .

Data Contradiction: How to resolve discrepancies in reported yields for Suzuki-Miyaura reactions involving this compound?

Answer:

  • Impurity Analysis : Trace moisture or residual Pd can reduce yields. Use rigorous drying (e.g., activated 4Å molecular sieves) and Pd scavengers (e.g., SiliaMetS Thiol) post-reaction .
  • Substrate Quality : Ensure halogenated precursors are >98% pure via HPLC .

Application: What methodologies enable the use of this compound in synthesizing fluorinated pharmaceuticals?

Answer:

  • Stepwise Functionalization : The boronate ester serves as a handle for introducing aryl/heteroaryl groups via Suzuki coupling. For example, coupling with bromobenzimidazoles yields fluorinated drug candidates .
  • Fluorine-Specific Bioisosterism : The difluoromethoxy group mimics methoxy or hydroxyl groups in target binding while enhancing metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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